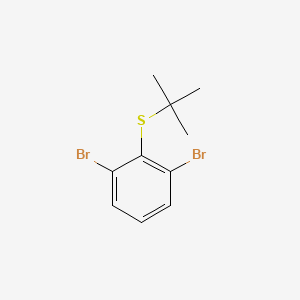
1,3-Dibromo-2-tert-butylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-tert-butylsulfanylbenzene is an organosulfur compound featuring a benzene ring substituted with two bromine atoms and a tert-butylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-tert-butylsulfanylbenzene typically involves the bromination of 2-(tert-butylthio)benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
1,3-Dibromo-2-tert-butylsulfanylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The tert-butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the tert-butylthio group to a thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium methoxide, ammonia) in polar solvents like ethanol or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
科学研究应用
1,3-Dibromo-2-tert-butylsulfanylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development.
作用机制
The mechanism of action of 1,3-Dibromo-2-tert-butylsulfanylbenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the tert-butylthio group is converted to sulfoxides or sulfones, altering the compound’s electronic properties. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
2-(Tert-butylthio)benzene: Lacks the bromine substituents, making it less reactive in substitution reactions.
1,3-Dibromobenzene: Lacks the tert-butylthio group, resulting in different chemical properties and reactivity.
2-(Tert-butylthio)-1,4-dibromobenzene: Similar structure but with bromine atoms in different positions, leading to different reactivity and applications.
Uniqueness
1,3-Dibromo-2-tert-butylsulfanylbenzene is unique due to the presence of both bromine atoms and the tert-butylthio group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with specific properties.
属性
CAS 编号 |
62261-15-8 |
|---|---|
分子式 |
C10H12Br2S |
分子量 |
324.08 g/mol |
IUPAC 名称 |
1,3-dibromo-2-tert-butylsulfanylbenzene |
InChI |
InChI=1S/C10H12Br2S/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6H,1-3H3 |
InChI 键 |
OEAWXVSJOXPPEI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
规范 SMILES |
CC(C)(C)SC1=C(C=CC=C1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















